![molecular formula C19H25N3O2 B7440549 2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B7440549.png)
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one is a synthetic compound commonly known as O-DSMT. It is a derivative of tramadol and has been used as a research chemical for its opioid-like effects.
Mécanisme D'action
O-DSMT acts on the mu-opioid receptors in the brain, which are responsible for pain relief and feelings of euphoria. It also acts on the delta-opioid receptors, which are involved in mood regulation and the kappa-opioid receptors, which are involved in the perception of pain. O-DSMT has been shown to be a potent mu-opioid agonist, which means it activates the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria.
Biochemical and Physiological Effects
O-DSMT has been shown to have similar effects to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and respiratory depression. It also produces feelings of euphoria, which can lead to addiction and abuse. O-DSMT has been shown to have a longer duration of action than tramadol, which makes it more suitable for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-DSMT in lab experiments is its potency and long duration of action. This makes it useful for studying the effects of opioids on pain and addiction. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Orientations Futures
There are several future directions for research on O-DSMT. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Another area of interest is its potential use in pain management, particularly for chronic pain. Additionally, more research is needed to understand the long-term effects of O-DSMT on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, O-DSMT is a synthetic compound with opioid-like effects that has been used as a research chemical for its analgesic properties. Its mechanism of action involves activating the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria. O-DSMT has advantages and limitations for lab experiments, and there are several future directions for research on its potential use in treating opioid addiction and pain management.
Méthodes De Synthèse
The synthesis method of O-DSMT involves the reduction of tramadol using sodium borohydride in the presence of methanol. The reaction takes place at room temperature and the product is purified using column chromatography. The yield of the product is around 80%.
Applications De Recherche Scientifique
O-DSMT has been used as a research chemical for its opioid-like effects. It has been studied for its analgesic properties and has shown to be effective in reducing pain in animal models. It has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-7-6-8-15(11-13)16-12-20-18(21-16)17-9-4-5-10-22(17)19(23)14(2)24-3/h6-8,11-12,14,17H,4-5,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRXFOMDUTFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3C(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



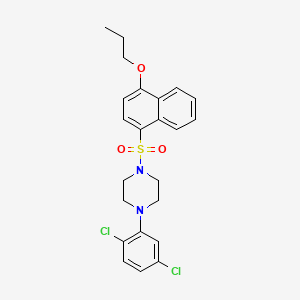

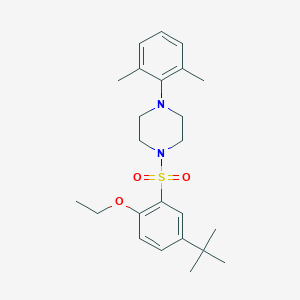
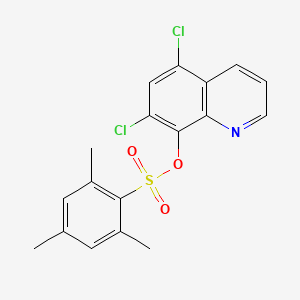

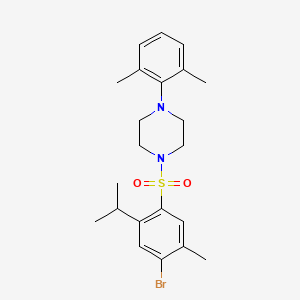
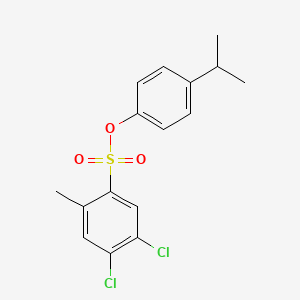
![4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxamide](/img/structure/B7440533.png)
![2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B7440546.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-6-methoxypyridazin-3-amine](/img/structure/B7440551.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B7440555.png)